molecular formula C10H10INS B14193436 Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- CAS No. 906451-57-8

Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl-

Cat. No.: B14193436
CAS No.: 906451-57-8
M. Wt: 303.16 g/mol
InChI Key: QAMCWYLLRVWNMT-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure Thiazoles are known for their significant biological activities and are found in various pharmaceuticals, agrochemicals, and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-bromoacetyl derivatives with thiosemicarbazide, followed by cyclization to form the thiazole ring . The reaction conditions often require refluxing in ethanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with varying biological activities.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups, while oxidation and reduction can lead to thiazole oxides or reduced thiazoles.

Scientific Research Applications

Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its role in drug design and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor (TNF-α), leading to their anticancer and anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole, 4,5-dihydro-2-phenyl-: Lacks the iodomethyl group, which may affect its reactivity and biological activity.

    Thiazole, 4,5-dihydro-5-(bromomethyl)-2-phenyl-: Similar structure but with a bromomethyl group instead of iodomethyl, which can influence its chemical properties and applications.

Uniqueness

The presence of the iodomethyl group in Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- makes it unique compared to other thiazole derivatives. This group can participate in specific substitution reactions, leading to a diverse range of derivatives with potential biological activities. Additionally, the phenyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

CAS No.

906451-57-8

Molecular Formula

C10H10INS

Molecular Weight

303.16 g/mol

IUPAC Name

5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C10H10INS/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

QAMCWYLLRVWNMT-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N1)C2=CC=CC=C2)CI

Origin of Product

United States

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